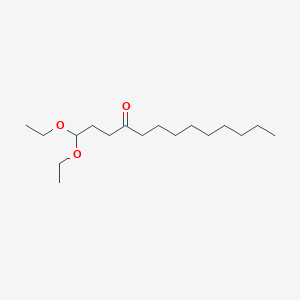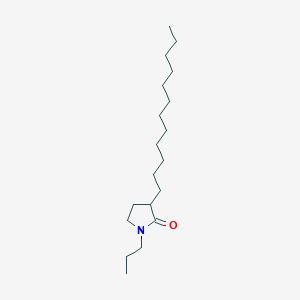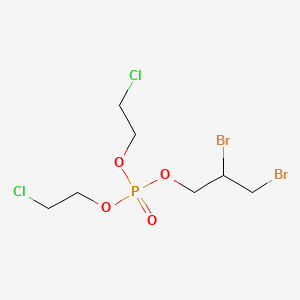
Bis(2-chloroethyl) 2,3-dibromopropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) 2,3-dibromopropyl phosphate: is a chemical compound with the molecular formula C₇H₁₃Br₂Cl₂O₄P. It is known for its use as a flame retardant in various materials, including plastics and textiles . This compound is part of the broader class of organophosphorus compounds, which are widely used in industrial applications due to their flame-retardant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl) 2,3-dibromopropyl phosphate typically involves the reaction of 2-chloroethanol with 2,3-dibromopropanol in the presence of a phosphorylating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-chloroethyl) 2,3-dibromopropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted in organic solvents.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives and halogenated alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(2-chloroethyl) 2,3-dibromopropyl phosphate is studied for its reactivity and potential as a flame retardant. Researchers investigate its interactions with other chemicals and its stability under different conditions .
Biology: In biological research, the compound is examined for its potential effects on living organisms. Studies focus on its toxicity, biodegradability, and environmental impact .
Industry: The primary application of this compound is in the industrial sector, where it is used as a flame retardant in plastics, textiles, and other materials .
Mécanisme D'action
The mechanism by which bis(2-chloroethyl) 2,3-dibromopropyl phosphate exerts its flame-retardant effects involves the release of halogen atoms upon heating. These halogens act to inhibit the combustion process by interfering with the free radicals generated during the burning of materials . The compound’s molecular structure allows it to effectively integrate into polymer matrices, providing enhanced flame resistance .
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical structure.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Widely used in polyurethane foams and has similar flame-retardant properties.
Uniqueness: Bis(2-chloroethyl) 2,3-dibromopropyl phosphate is unique due to its specific combination of halogen atoms and phosphate group, which provides a distinct balance of flame-retardant efficiency and chemical stability . Its ability to undergo various chemical reactions also makes it versatile for different applications .
Propriétés
Numéro CAS |
114492-66-9 |
|---|---|
Formule moléculaire |
C7H13Br2Cl2O4P |
Poids moléculaire |
422.86 g/mol |
Nom IUPAC |
bis(2-chloroethyl) 2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C7H13Br2Cl2O4P/c8-5-7(9)6-15-16(12,13-3-1-10)14-4-2-11/h7H,1-6H2 |
Clé InChI |
YEBDLDYNNCWRPA-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OP(=O)(OCCCl)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
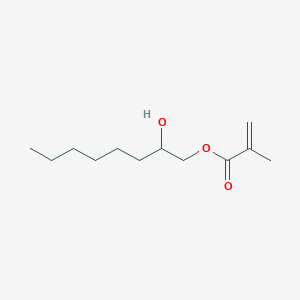
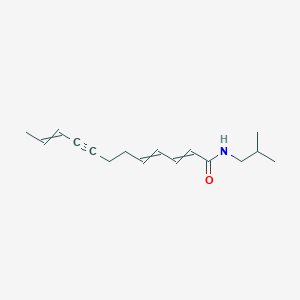
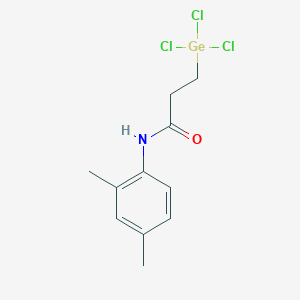
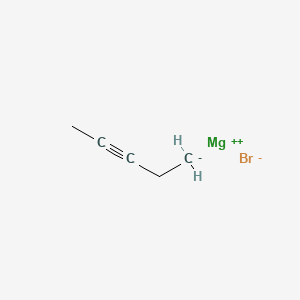
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
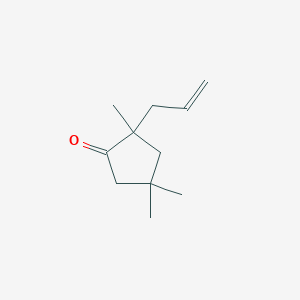
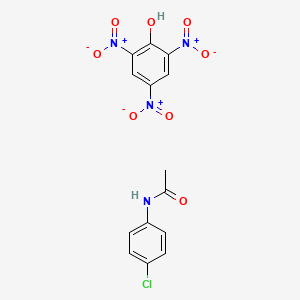
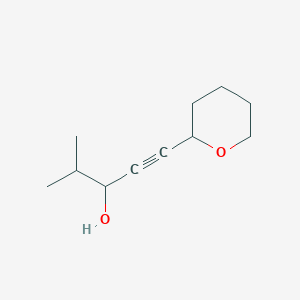
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
